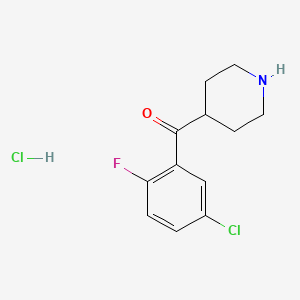![molecular formula C17H14O4 B8318061 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde](/img/structure/B8318061.png)
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an acetoxymethyl group and a benzoyl group attached to the benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxyl group to form the acetoxymethyl derivative. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxymethyl group can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Acetoxymethyl-3-benzoyl benzoic acid.
Reduction: 2-Acetoxymethyl-3-benzoyl benzyl alcohol.
Substitution: 2-(Aminomethyl)-3-benzoyl benzaldehyde.
科学的研究の応用
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
作用機序
The mechanism of action of 2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
類似化合物との比較
Similar Compounds
2-Acetoxy-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a benzoyl group.
3-Acetoxy-2-methylbenzaldehyde: Similar structure with a methyl group instead of a benzoyl group.
2,3-Dimethoxybenzaldehyde: Similar structure with two methoxy groups instead of acetoxymethyl and benzoyl groups.
Uniqueness
2-[(Acetyloxy)methyl]-3-benzoylbenzaldehyde is unique due to the presence of both acetoxymethyl and benzoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
(2-benzoyl-6-formylphenyl)methyl acetate |
InChI |
InChI=1S/C17H14O4/c1-12(19)21-11-16-14(10-18)8-5-9-15(16)17(20)13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
InChIキー |
PQKMHFXIIBYIMF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(C=CC=C1C(=O)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid](/img/structure/B8318005.png)








![7-trifluoromethyl-2,3,4,5-tetrahydro-1H-[1]benzazepine](/img/structure/B8318119.png)

